

# Commercial Suppliers and Technical Guide for 5-Ethylpyridin-2-amine in Research

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## Compound of Interest

Compound Name: 5-Ethylpyridin-2-amine

Cat. No.: B025451

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Ethylpyridin-2-amine**, a key building block in pharmaceutical and chemical research. This document outlines commercially available sources, key technical data, potential experimental applications, and relevant signaling pathway context.

## Commercial Availability

**5-Ethylpyridin-2-amine** (CAS No. 19842-07-0) is readily available from several commercial suppliers catering to the research and development sector. The purity and available quantities may vary between suppliers. Researchers are advised to request certificates of analysis to ensure the material meets their specific experimental requirements.

Table 1: Commercial Suppliers of **5-Ethylpyridin-2-amine**

Supplier	Purity	Available Quantities
BLD Pharm	≥95%	1g, 5g, 25g
Key Organics	Custom Synthesis	Inquire for details
Sunway Pharm	97%	1g, 5g, Bulk Inquiry

## Technical Data

A comprehensive understanding of the physicochemical properties of **5-Ethylpyridin-2-amine** is crucial for its effective use in research.

Table 2: Physicochemical Properties of **5-Ethylpyridin-2-amine**

Property	Value	Source
CAS Number	19842-07-0	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	122.17 g/mol	<a href="#">[1]</a>
Appearance	Not specified by most suppliers, likely a solid	
Purity	Typically ≥97%	<a href="#">[1]</a>
Storage Conditions	Room temperature, in a dry and sealed environment	<a href="#">[1]</a>

Table 3: Spectroscopic Data Summary

Spectroscopy	Expected Peaks
$^1\text{H}$ NMR	Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons on the pyridine ring. The amine protons will appear as a broad singlet.
$^{13}\text{C}$ NMR	Resonances for the two carbons of the ethyl group and the five carbons of the pyridine ring.
IR	Characteristic N-H stretching bands for a primary amine (typically two bands in the 3300-3500 $\text{cm}^{-1}$ region), C-H stretching from the ethyl and aromatic groups, and C=N and C=C stretching from the pyridine ring.
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) at $m/z = 122$ , with fragmentation patterns corresponding to the loss of ethyl or amine groups.

## Experimental Protocols and Applications

**5-Ethylpyridin-2-amine** is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its primary amine and pyridine nitrogen offer multiple reaction sites for derivatization.

### General Synthetic Utility

This compound is frequently utilized in reactions such as:

- **N-Alkylation and N-Arylation:** The primary amine can be readily alkylated or arylated to introduce various substituents.
- **Amide and Sulfonamide Formation:** Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides.
- **Buchwald-Hartwig and Ullmann Couplings:** The amine can participate in cross-coupling reactions to form C-N bonds with aryl halides.

- Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles.

## Representative Experimental Protocol: Synthesis of a Novel Pyrimidine Derivative

While a specific protocol for **5-Ethylpyridin-2-amine** was not found in the immediate search, a representative procedure can be adapted from the synthesis of similar pyrimidine derivatives using the closely related 5-ethylpyridin-2-ethanol. This hypothetical protocol illustrates a potential application in medicinal chemistry.

Objective: To synthesize a novel N-(5-ethylpyridin-2-yl)pyrimidine-4-amine derivative.

Materials:

- **5-Ethylpyridin-2-amine**
- 4-Chloropyrimidine
- Palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ )
- Ligand (e.g., Xantphos)
- Base (e.g., NaOtBu)
- Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add **5-Ethylpyridin-2-amine** (1.0 eq), 4-chloropyrimidine (1.1 eq),  $\text{Pd}_2(\text{dba})_3$  (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
- Add anhydrous, degassed toluene via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

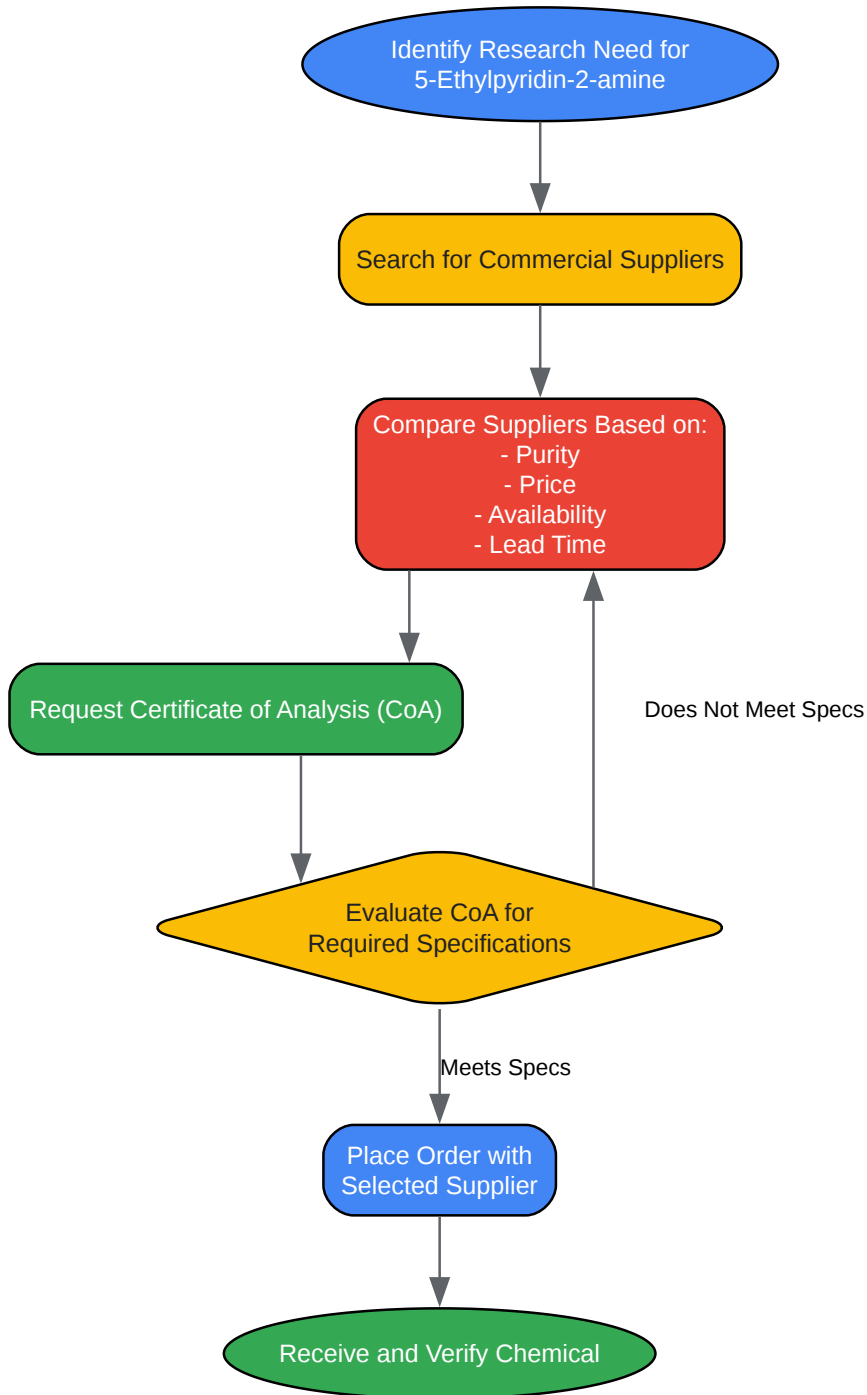
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-(5-ethylpyridin-2-yl)pyrimidine-4-amine.

## Visualizations

### Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for **5-Ethylpyridin-2-amine**.

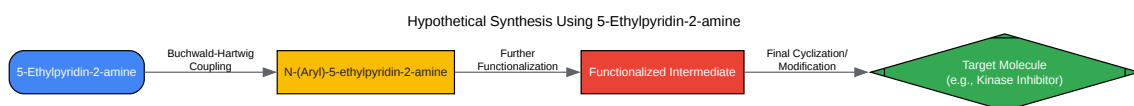
## Supplier Selection Workflow for 5-Ethylpyridin-2-amine

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Caption: A flowchart for selecting a commercial supplier.

## Hypothetical Synthetic Pathway

This diagram illustrates a potential synthetic pathway utilizing **5-Ethylpyridin-2-amine** as a starting material for a more complex molecule.



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Caption: A potential synthetic route starting from **5-Ethylpyridin-2-amine**.

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## References

- 1. 5-Ethylpyridin-2-amine | C<sub>7</sub>H<sub>10</sub>N<sub>2</sub> | CID 9812777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 5-Ethylpyridin-2-amine in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025451#commercial-suppliers-of-5-ethylpyridin-2-amine-for-research]

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